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Cat. No.: B013104

Introduction

The SRC (Sarcoma) gene family comprises non-receptor tyrosine kinases that are pivotal in
regulating a multitude of cellular processes, including proliferation, differentiation, survival, and
motility. The family includes the cellular proto-oncogene, c-Src, and its viral oncogene
counterpart, v-Src, originally identified in the Rous sarcoma virus (RSV).[1][2] Overexpression
and/or hyperactivity of Src kinases are frequently observed in various human cancers,
correlating with tumor progression, metastasis, and poor prognosis.[1][3] Consequently,
accurate quantification of SRC gene expression is crucial for basic research, drug discovery,
and clinical diagnostics.

It is important to distinguish between the SRC gene and "RR-SRC". The latter refers to a
peptide substrate (Arg-Arg-Leu-lle-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly) used in kinase assays
to measure the enzymatic activity of tyrosine kinases like Src. This document focuses on the
guantification of SRC gene expression at the mRNA level using quantitative Polymerase Chain
Reaction (QPCR).

Quantitative PCR, also known as real-time PCR, is a highly sensitive and specific technique for
measuring the abundance of a target nucleic acid sequence in a sample.[4] The method relies
on the detection of a fluorescent signal that is proportional to the amount of amplified product in
each cycle. By monitoring the fluorescence in real-time, one can determine the starting quantity
of the target mRNA.[5]

Principle of the Assay
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This protocol utilizes a two-step reverse transcription gPCR (RT-gPCR) approach with SYBR
Green-based detection.[6]

» Reverse Transcription: Total RNA is first isolated from the experimental samples. This RNA is
then used as a template for reverse transcriptase to synthesize complementary DNA
(cDNA).[5]

o PCR Amplification: The generated cDNA serves as the template for the gPCR reaction. A
thermostable DNA polymerase amplifies the target SRC sequence using specific forward
and reverse primers. The SYBR Green dye intercalates with the double-stranded DNA as it
is amplified, emitting a fluorescent signal upon binding.

e Quantification: The cycle at which the fluorescence signal crosses a predetermined threshold
is known as the quantification cycle (Cq), formerly Ct.[4] The Cq value is inversely
proportional to the initial amount of target template. By normalizing the Cq value of the SRC
gene to that of a stably expressed reference (housekeeping) gene, the relative expression of
SRC can be accurately determined.[7]

Experimental Protocols
I. RNA Isolation

High-quality, intact RNA is essential for accurate gene expression analysis.
Materials:

e Cells or tissue samples

e TRIzol™ Reagent or equivalent phase-separation RNA extraction reagent
e Chloroform

 |sopropanol

e 75% Ethanol (prepared with nuclease-free water)

¢ Nuclease-free water
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* RNase-free tubes and pipette tips
Protocol:
e Sample Homogenization:

o Adherent Cells: Lyse cells directly in the culture dish by adding 1 mL of TRIzol™ per 10
cmz of culture plate area. Pass the cell lysate several times through a pipette to form a
homogeneous lysate.

o Suspension Cells: Pellet cells by centrifugation, discard the supernatant, and lyse the cells
in TRIzol™ by repetitive pipetting. Use 1 mL of TRIzol™ per 5-10 x 10° cells.

o Tissues: Homogenize tissue samples in TRIzol™ (1 mL per 50-100 mg of tissue) using a
homogenizer.

e Phase Separation:

o Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

o Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake
vigorously for 15 seconds.

o Incubate at room temperature for 2-3 minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
RNA remains exclusively in the aqueous phase.

e RNA Precipitation:

[e]

Transfer the aqueous phase to a fresh tube.

o

Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1
mL of TRIzol™ used.

o

Incubate samples at room temperature for 10 minutes.
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o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like
pellet on the side and bottom of the tube.

 RNA Wash:
o Remove the supernatant.
o Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol™ used.
o Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

* RNA Solubilization:

o Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly
decrease its solubility.

o Dissolve the RNA in an appropriate volume of nuclease-free water by passing the solution
up and down a pipette and incubating for 10 minutes at 55-60°C.

e Quantification and Quality Control:

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA.

o Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an
Agilent Bioanalyzer.

Il. cDNA Synthesis (Reverse Transcription)

Materials:
o Total RNA (1 pg recommended)

o First-Strand cDNA Synthesis Kit (containing reverse transcriptase, dNTPs, random primers
or oligo(dT)s, and reaction buffer)

¢ Nuclease-free water

Protocol:
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e On ice, prepare the reverse transcription master mix according to the manufacturer's

instructions. A typical reaction setup is as follows:

Component Volume Final Concentration
Total RNA X UL 1ug
Primer (Random Hexamers or
) 1puL 50 uM
Oligo(dT))
dNTP Mix 1puL 10 mM
Nuclease-free water to 13 uL

o Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

e Add the following components:

Component Volume
5X Reaction Buffer 4 uL
RNase Inhibitor lpuL
Reverse Transcriptase 1puL
Total Volume 20 pL

e Gently mix the solution and incubate as follows:

o 25°C for 10 minutes (primer annealing)
o 50°C for 50 minutes (reverse transcription)

o 85°C for 5 minutes (enzyme inactivation)

e The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to

dilute the cDNA 1:10 with nuclease-free water before use in gPCR.[5]

© 2025 BenchChem. All rights reserved.

5/13

Tech Support


https://www.clyte.tech/post/a-detailed-guide-to-quantitative-rt-pcr-qrt-pcr-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

lll. Quantitative PCR (qPCR)

Materials:

Diluted cDNA template

SYBR Green gPCR Master Mix (2X)

Forward and Reverse Primers for SRC and a reference gene (10 uM stock)

Nuclease-free water

gPCR plate and optical seals
Validated gPCR Primers:

Commercially available, pre-validated primer pairs are recommended for robust results.
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. Forward Reverse
Gene Target Species . . Reference
Primer (5'to 3') Primer (5' to 3’)
CTGCTTTGGCG .
CCACAGCATAC  OriGene
SRC Human AGGTGTGGAT
G AACTGCACCAG HP208552[8]
GTTGCTTCGGA )
CACCAGTTTCT  OriGene
Src Mouse GAGGTGTGGA
T CGTGCCTCAGT MP214909[9]
GAPDH GAAGGTGAAG GAAGATGGTGA ,
Human (Widely used)
(Reference) GTCGGAGTCA TGGGATTTC
ACTB CACCATTGGCA AGGTCTTTGCG _
Human (Widely used)
(Reference) ATGAGCGGTTC GATGTCCACGT
Recommended
PUM1 (Sequence (Sequence
(Ref ) Human etary) etary) for breast
eference roprietar roprietar
Prop Y Prop Y cancer[10][11]
Recommended
RPL13A (Sequence (Sequence
(Ref ) Human etary) etary) for breast
eference roprietar roprietar
prop Y Prop Y cancer[10][11]
Recommended
(Sequence (Sequence
TBP (Reference) Human etary) etary) for
roprietar roprietar
Prop Y Prop Y glioblastoma[12]
Recommended
HPRT1 (Sequence (Sequence
Human ] ) for prostate
(Reference) proprietary) proprietary)

cancer[13]

Note on v-Src vs. ¢c-Src: The v-Src oncogene is a truncated version of the cellular c-Src.[14] If

specific detection of v-Src is required, primers should be designed to span the unique regions

or junctions of the viral gene to avoid amplification of the endogenous c-Src.

gPCR Protocol:
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e Onice, prepare a gqPCR master mix for each primer pair. Prepare enough for all samples
plus at least 10% extra volume to account for pipetting errors. A typical 20 pL reaction is as

follows:
Component Volume per reaction Final Concentration
2X SYBR Green Master Mix 10 pL 1X
Forward Primer (10 uM) 0.5 uL 250 nM
Reverse Primer (10 uM) 0.5 uL 250 nM
Nuclease-free water 4 uL
Sub-total 15 pL

e Aliquot 15 pL of the master mix into the appropriate wells of a gPCR plate.

e Add 5 pL of diluted cDNA to each well. For the No Template Control (NTC), add 5 pL of
nuclease-free water.

o Seal the plate with an optical seal, centrifuge briefly to collect the contents at the bottom of
the wells, and place it in the gPCR instrument.

e Set up the thermal cycling program. A standard program is as follows:

Stage Step Temperature Time Cycles
Polymerase .

1 o 95°C 10 minutes 1
Activation

2 Denaturation 95°C 15 seconds 40

Annealing/Exten

) 60°C 1 minute
sion
3 Melt Curve (Refer to (Refer to 1
Analysis instrument) instrument)

Data Analysis (Relative Quantification using the AACq Method):
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o Normalization to Reference Gene (ACq): ACqg = Cq (SRC) - Cq (Reference Gene)

o Normalization to Control Sample (AACq): AACq = ACq (Test Sample) - ACq (Control

Sample)

e Calculate Fold Change: Fold Change = 2-AACq

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example

table demonstrating the relative expression of SRC in two cancer cell lines compared to a

normal cell line, normalized to the reference gene GAPDH.

Biologic = Fold
Cell al Cq < Change
Sample . . (GAPDH ACq AACq
Line Replicat (SRC) | (2-
e AACq)
Normal
Control Fibroblas 1 24.5 19.2 5.3 0.0 1.0
t
2 24.7 19.4 5.3 0.0 1.0
3 24.6 19.3 5.3 0.0 1.0
Cancer
Test 1 Cell Line 1 22.1 19.3 2.8 -2.5 5.7
A
2 22.3 19.5 2.8 -2.5 5.7
3 22.2 194 2.8 -2.5 5.7
Cancer
Test 2 Cell Line 1 21.5 19.1 2.4 -2.9 7.5
B
2 21.7 19.3 2.4 -2.9 7.5
3 21.6 19.2 2.4 -2.9 7.5
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Caption: Workflow for SRC gene expression analysis.

SRC Signaling Pathway
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Caption: Simplified SRC signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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